
Ferrate(2-), (rel-(N(R))-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- is a complex chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure and properties, which make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- typically involves complex organic reactions. The synthetic route may include steps such as:
Formation of the Ferrate Core: This step involves the preparation of the ferrate ion, which is the central part of the compound.
Ligand Attachment: The ligands, which include carboxy and amino groups, are attached to the ferrate core under specific reaction conditions.
Purification: The final compound is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale, the reactions may be carried out in batch or continuous reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- can undergo various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in certain reactions.
Reduction: It may also undergo reduction under specific conditions.
Substitution: The ligands attached to the ferrate core can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may yield new compounds with different ligands.
Scientific Research Applications
Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in industrial processes, such as catalysis and material synthesis.
Mechanism of Action
The mechanism of action of Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Specific Receptors: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- can be compared with other similar compounds, such as:
Ferrate(2-), (N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium: This compound has a similar structure but different ligand arrangements.
Ferrate(2-), (N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, disodium: This compound has a similar core but different counterions.
The uniqueness of Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- lies in its specific ligand arrangement and counterions, which may confer unique properties and applications.
Properties
CAS No. |
19529-39-6 |
|---|---|
Molecular Formula |
C14H18FeK2N3O10 |
Molecular Weight |
522.35 g/mol |
IUPAC Name |
dipotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+) |
InChI |
InChI=1S/C14H23N3O10.Fe.2K/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;/q;+3;2*+1/p-5 |
InChI Key |
CVSGAYACVRTMNV-UHFFFAOYSA-I |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[K+].[K+].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid](/img/structure/B13969920.png)
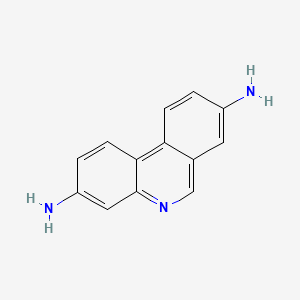
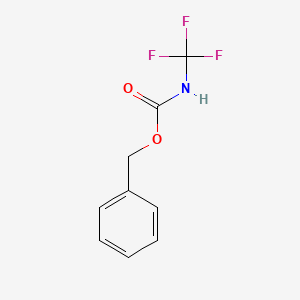
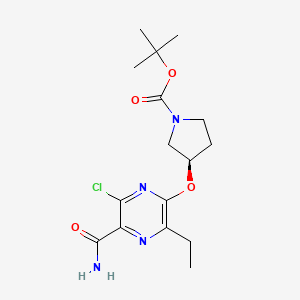
![5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13969938.png)
![6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine](/img/structure/B13969940.png)
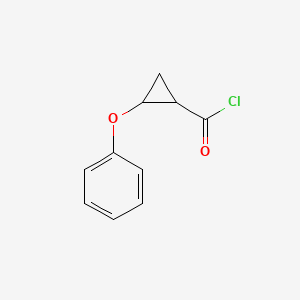
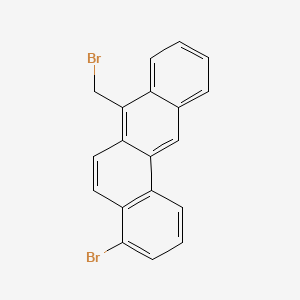
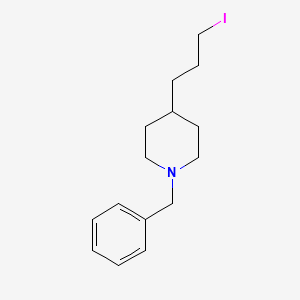
![(R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane](/img/structure/B13969978.png)
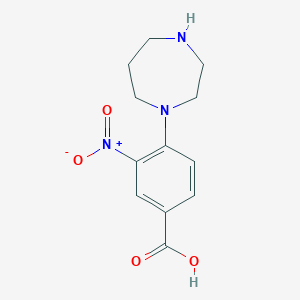
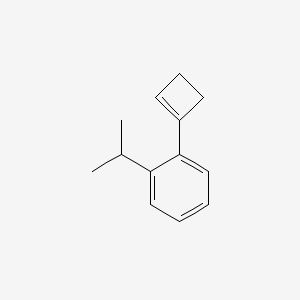
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969988.png)

